N-Dansyl-D-phenylalanine

Übersicht

Beschreibung

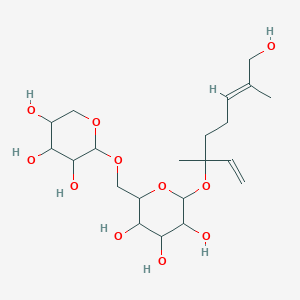

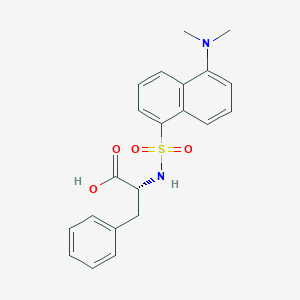

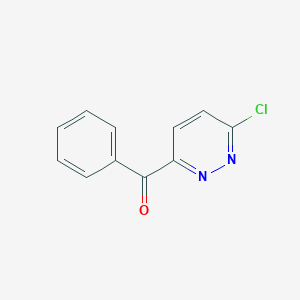

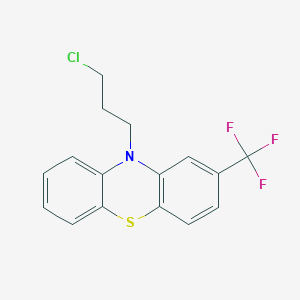

N-Dansyl-D-phenylalanine is a compound with the molecular formula C21H22N2O4S . It is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors .

Synthesis Analysis

While specific synthesis methods for N-Dansyl-D-phenylalanine were not found, D-Phenylalanine can be synthesized from L-Phenylalanine through a tri-enzymatic cascade reaction .Molecular Structure Analysis

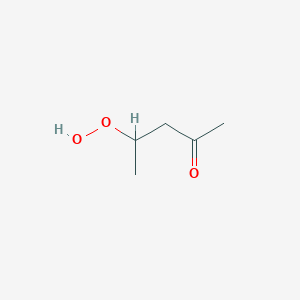

The molecular structure of N-Dansyl-D-phenylalanine includes a dansyl group attached to the amino group of D-phenylalanine . The IUPAC name is (2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .Chemical Reactions Analysis

N-Dansyl-D-phenylalanine is used in the preparation of N-sulfonylamino acid derivatives . It has been used in the study of enantiomeric determination by fluorescence spectroscopy in the presence of alpha-acid glycoprotein .Physical And Chemical Properties Analysis

N-Dansyl-D-phenylalanine has a molecular weight of 398.5 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 398.13002836 g/mol .Wissenschaftliche Forschungsanwendungen

Enantioselective Labeling in Biological Studies

N-Dansyl-D-phenylalanine can be used for enantioselective labeling of amino acids in biological organisms. This application is crucial for studying the chiral sources and recognition mechanisms in biological systems. For instance, a study utilized γ-cyclodextrin and graphene oxide assemblies for chiral labeling of D-phenylalanine, demonstrating a higher chiral discrimination ratio . This approach is significant for producing enantio-differentiating systems in complex biological samples.

Fluorescence Imaging

The compound’s fluorescent properties make it suitable for imaging applications. By synthesizing fluorescent derivatives of phenylalanine, researchers can observe bright yellow fluorescence, which remains stable and photostable over extended periods . This stability is essential for long-term imaging studies in various research settings.

Amino Acid Quantification

Dansylation, a process involving the derivatization of amino acids, is employed for their quantification in biological samples. N-Dansyl-D-phenylalanine can serve as a standard in liquid chromatography-mass spectrometry (LC-MS) methods to quantify amino acids accurately. This technique is vital for metabolic studies and understanding the dynamic range and reproducibility of amino acid levels in different samples .

Metabolic Reprogramming Studies

The analysis of amino acids, including N-Dansyl-D-phenylalanine, is a critical tool for studying metabolism. The compound can be used in protocols that involve chemical derivatization and LC-MS, providing a straightforward implementation for modern instruments. This application is particularly relevant for research into metabolic diseases and the development of therapeutic strategies .

Chiral Recognition Research

N-Dansyl-D-phenylalanine plays a role in chiral recognition studies. The compound’s ability to differentiate between enantiomers makes it a valuable tool for understanding the physicochemical properties and inherent complexity of enantiomers in living organisms .

Proteomics and Peptide Research

In proteomics, N-Dansyl-D-phenylalanine can be used for identifying N-terminal amino acids in peptides and proteins. The dansyl method allows for the reaction of dansyl chloride with free amino groups, facilitating the subsequent analysis of amino acid composition after acid hydrolysis .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOGTIFRDHWSB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Dansyl-D-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)